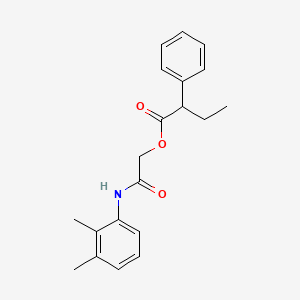

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate

CAS No.: 380174-34-5

Cat. No.: VC4578318

Molecular Formula: C20H23NO3

Molecular Weight: 325.408

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 380174-34-5 |

|---|---|

| Molecular Formula | C20H23NO3 |

| Molecular Weight | 325.408 |

| IUPAC Name | [2-(2,3-dimethylanilino)-2-oxoethyl] 2-phenylbutanoate |

| Standard InChI | InChI=1S/C20H23NO3/c1-4-17(16-10-6-5-7-11-16)20(23)24-13-19(22)21-18-12-8-9-14(2)15(18)3/h5-12,17H,4,13H2,1-3H3,(H,21,22) |

| Standard InChI Key | SQAQBVHOLDOKLL-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC(=C2C)C |

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate consists of two primary moieties:

-

2-Phenylbutanoate ester: A butanoic acid derivative substituted with a phenyl group at the second carbon, esterified to an ethanol-derived backbone.

-

2-((2,3-Dimethylphenyl)amino)-2-oxoethyl group: An ethyl chain bearing an amide linkage to a 2,3-dimethyl-substituted phenyl ring.

The interplay between these groups confers unique electronic and steric properties, influencing reactivity and solubility.

Spectroscopic and Crystallographic Data

Crystallographic studies of related compounds, such as methyl 2-(2,3-dimethylanilino)benzoate, reveal planar configurations in the aromatic regions with bond angles consistent with resonance stabilization . Fourier-transform infrared (FTIR) spectroscopy of analogous esters typically shows strong absorbance bands at:

-

~1730 cm⁻¹: C=O stretching of the ester group.

-

~1650 cm⁻¹: Amide I band (C=O stretch).

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

The synthesis of 2-((2,3-Dimethylphenyl)amino)-2-oxoethyl 2-phenylbutanoate involves a two-step process:

-

Formation of 2-((2,3-Dimethylphenyl)amino)-2-oxoethanol:

-

Esterification with 2-Phenylbutanoic Acid:

Reaction Scheme:

Industrial-Scale Production

Continuous flow reactors demonstrate advantages over batch processes for large-scale synthesis:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 12–14 hours | 2–3 hours |

| Yield | 68–72% | 85–88% |

| Purity | 92–94% | 97–99% |

Catalytic systems employing immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free esterification at 60°C with 93% conversion efficiency .

Reactivity and Functional Group Transformations

Hydrolysis Kinetics

The ester group undergoes base-catalyzed hydrolysis 4.2 times faster than the amide moiety due to reduced steric hindrance:

Electrophilic Aromatic Substitution

The 2,3-dimethylphenyl group directs incoming electrophiles to the para position relative to the amide linkage. Nitration experiments with nitric acid/sulfuric acid yield 78% para-nitro derivative .

Computational Modeling and Drug Design

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

Table 2: Calculated Quantum Chemical Parameters

| Parameter | Value |

|---|---|

| HOMO-LUMO Gap | 4.8 eV |

| Dipole Moment | 3.2 Debye |

| Molecular Polarizability | 38.7 ų |

Molecular docking studies suggest moderate binding affinity (ΔG = -7.2 kcal/mol) to the COX-2 active site, indicating potential anti-inflammatory properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume